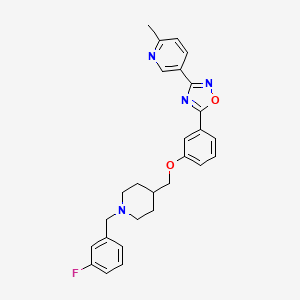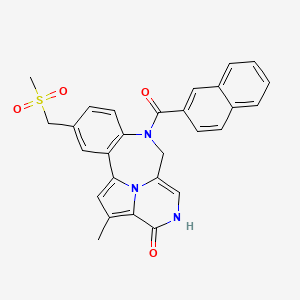
Bet-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bet-IN-13 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which are epigenetic readers involved in the regulation of gene expression. This compound has shown significant potential in reducing inflammation and has been studied for its effects on acute liver injury . This compound is known for its high binding affinity to various BET proteins, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-13 involves multiple steps, including the cyclization strategy that leads to highly potent BET inhibitors. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature . Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bet-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled temperature and pressure conditions.
Major Products:
Aplicaciones Científicas De Investigación
Bet-IN-13 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the interactions of BET proteins with other molecules.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Medicine: Explored for its potential in treating inflammatory diseases and acute liver injury.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mecanismo De Acción
Bet-IN-13 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histones . This disruption of BET protein function leads to changes in gene expression and cellular processes. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are involved in various pathways related to inflammation and cancer .
Comparación Con Compuestos Similares
JQ1: A well-known BET inhibitor with broad applications in cancer research.
I-BET762: Another BET inhibitor with potential therapeutic uses in inflammation and cancer.
OTX015: A BET inhibitor studied for its effects on various cancers.
Bet-IN-13 stands out due to its potent inhibitory effects and potential for treating acute liver injury and other inflammatory conditions .
Propiedades
Fórmula molecular |
C28H23N3O4S |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
15-methyl-4-(methylsulfonylmethyl)-8-(naphthalene-2-carbonyl)-8,12,17-triazatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10,14-hexaen-13-one |
InChI |
InChI=1S/C28H23N3O4S/c1-17-11-25-23-12-18(16-36(2,34)35)7-10-24(23)30(15-22-14-29-27(32)26(17)31(22)25)28(33)21-9-8-19-5-3-4-6-20(19)13-21/h3-14H,15-16H2,1-2H3,(H,29,32) |
Clave InChI |
GZEDEKFDZMUCGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)NC=C3N2C(=C1)C4=C(C=CC(=C4)CS(=O)(=O)C)N(C3)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
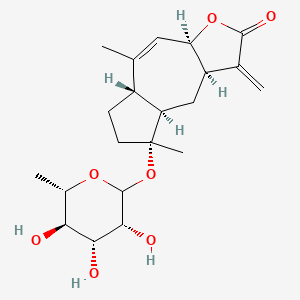


![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
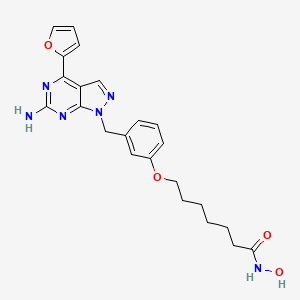
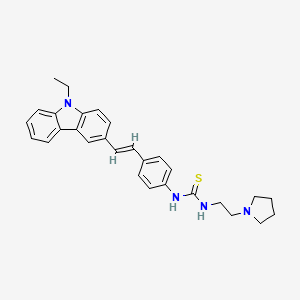
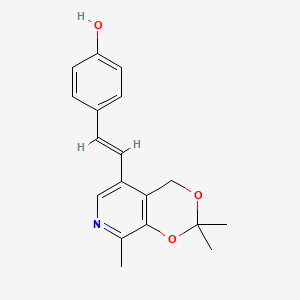
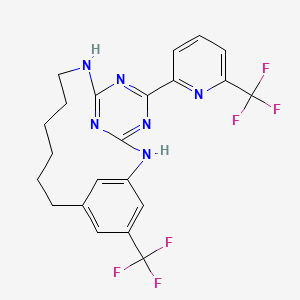
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
